

## Toxicology profile of Lodenafil in preclinical studies

Author: BenchChem Technical Support Team. Date: December 2025



# Preclinical Toxicology Profile of Lodenafil Carbonate

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Lodenafil carbonate is a phosphodiesterase type 5 (PDE5) inhibitor developed for the treatment of erectile dysfunction. As a prodrug, it is converted in the body to its active metabolite, lodenafil. This technical guide provides a comprehensive overview of the preclinical toxicology profile of lodenafil carbonate, summarizing key findings from a range of studies conducted to establish its safety profile prior to clinical use. The data presented herein is essential for understanding the potential risks and for guiding further research and development. Preclinical studies for lodenafil carbonate have encompassed acute, subchronic, and chronic toxicity assessments, safety pharmacology, genotoxicity, and reproductive and developmental toxicity evaluations.

### **General Toxicology**

A series of general toxicology studies were conducted to evaluate the potential adverse effects of **lodenafil** carbonate following single and repeated administrations in various animal models.

#### **Acute Toxicity**



Acute toxicity studies were performed to determine the potential for adverse effects following a single high dose of **lodenafil** carbonate.

Data Summary: Acute Oral Toxicity

| Species                               | Dose (mg/kg) | Observed Effects                         | Reference |
|---------------------------------------|--------------|------------------------------------------|-----------|
| Mice                                  | Up to 2000   | No significant toxic effects reported.   | [1]       |
| 3 Mammalian Species (one non-roedent) | Up to 2000   | No important toxic effects were evident. | [1]       |

Experimental Protocol: Acute Oral Toxicity The acute oral toxicity of **lodenafil** carbonate was assessed in mice. A single dose of up to 2000 mg/kg was administered orally. Following administration, the animals were observed for clinical signs of toxicity and mortality for a period of up to 15 days.[1]

#### **Repeated-Dose Toxicity**

Sub-chronic and chronic toxicity studies were conducted to characterize the toxicological profile of **lodenafil** carbonate following repeated daily administration over extended periods.

Data Summary: Repeated-Dose Toxicity



| Study Duration            | Species                                     | Dose Levels   | Key Findings                                                                | Reference |
|---------------------------|---------------------------------------------|---------------|-----------------------------------------------------------------------------|-----------|
| 14 Days (Sub-<br>chronic) | 3 Mammalian<br>Species (one<br>non-roedent) | Not Specified | No relevant toxic effects were evident.                                     | [1]       |
| 90 Days<br>(Chronic)      | 3 Mammalian<br>Species (one<br>non-roedent) | Not Specified | No relevant toxic effects were evident.                                     | [1]       |
| 90 Days<br>(Chronic)      | Rats (Male)                                 | Not Specified | Histopathological evaluation of the male reproductive organs was conducted. |           |

**Iodenafil** carbonate orally on a daily basis for 90 consecutive days. Throughout the study, animals were monitored for clinical signs of toxicity, changes in body weight, and food consumption. At the end of the treatment period, a comprehensive histopathological examination of the male reproductive organs was performed to identify any potential treatment-related changes.

#### **Safety Pharmacology**

Safety pharmacology studies were conducted to assess the potential adverse effects of **lodenafil** carbonate on vital physiological functions, including the cardiovascular and central nervous systems.

#### **Cardiovascular Safety**

Data Summary: Cardiovascular Safety Pharmacology



| Species                       | Dose           | Route of<br>Administration | Key Findings                                                                                                                 | Reference |
|-------------------------------|----------------|----------------------------|------------------------------------------------------------------------------------------------------------------------------|-----------|
| Beagle Dogs<br>(anesthetized) | Up to 10 mg/kg | Intravenous (IV)           | A discreet tendency towards hypotension and tachycardia was observed. No electrocardiograp hic (ECG) alterations were noted. |           |

Experimental Protocol: Cardiovascular Safety in Anesthetized Beagle Dogs Anesthetized beagle dogs received intravenous injections of **lodenafil** carbonate at doses up to 10 mg/kg over a 5-minute period. Continuous monitoring of cardiovascular parameters, including blood pressure, heart rate, and electrocardiogram (ECG), was performed to detect any acute effects on the cardiovascular system.

Signaling Pathway: Mechanism of Action of PDE5 Inhibitors



Click to download full resolution via product page

Caption: Mechanism of action of **Lodenafil** as a PDE5 inhibitor leading to smooth muscle relaxation.



#### **Central Nervous System (CNS) Safety**

CNS safety studies were performed to evaluate potential effects of **lodenafil** carbonate on neurological function. These studies revealed no relevant alterations.

#### Genotoxicity

A battery of in vitro and in vivo genotoxicity tests was conducted to assess the potential of **lodenafil** carbonate to induce genetic mutations or chromosomal damage.

Data Summary: Genotoxicity

| Test                                              | System                    | Results       | Reference |
|---------------------------------------------------|---------------------------|---------------|-----------|
| Bacterial Reverse<br>Mutation Test (Ames<br>Test) | Salmonella<br>typhimurium | Not Specified |           |
| In Vivo Micronucleus<br>Test                      | Mouse Bone Marrow         | Not Specified | -         |

Experimental Protocol: Bacterial Reverse Mutation Test (Ames Test) The Ames test was conducted to evaluate the potential of **Iodenafil** carbonate to induce gene mutations in several strains of Salmonella typhimurium. The assay was performed both in the presence and absence of a metabolic activation system (S9 fraction from rat liver) to assess the mutagenic potential of the parent compound and its metabolites.

Experimental Protocol: In Vivo Micronucleus Test The in vivo micronucleus test was performed in mice to assess the potential of **lodenafil** carbonate to induce chromosomal damage. The test substance was administered to the animals, and bone marrow cells were subsequently collected and analyzed for the presence of micronuclei in polychromatic erythrocytes.

Experimental Workflow: Genotoxicity Assessment





Click to download full resolution via product page

Caption: Standard workflow for assessing the genotoxic potential of a test compound.

#### Carcinogenicity

Information regarding long-term carcinogenicity studies with **lodenafil** carbonate in rodents was not available in the reviewed documents.

### Reproductive and Developmental Toxicology

Studies to evaluate the potential effects of **lodenafil** carbonate on fertility, embryo-fetal development, and pre- and postnatal development were not detailed in the available preclinical data summaries. The use of **lodenafil** carbonate is contraindicated in women.

#### Conclusion

The preclinical toxicology studies conducted on **lodenafil** carbonate indicate a generally favorable safety profile. Acute, sub-chronic, and chronic toxicity studies in multiple species did not reveal significant dose-limiting toxicities at the tested doses. Safety pharmacology assessments of the cardiovascular and central nervous systems did not identify major liabilities. The genotoxicity test battery was conducted, although specific results were not detailed in the reviewed documents. While a comprehensive reproductive and developmental toxicology



program and long-term carcinogenicity studies were not fully detailed in the available information, the existing preclinical data supported the progression of **lodenafil** carbonate into clinical development for the treatment of erectile dysfunction in men. Further detailed information from regulatory submissions would be required for a more exhaustive assessment.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. sabiia.cnptia.embrapa.br [sabiia.cnptia.embrapa.br]
- To cite this document: BenchChem. [Toxicology profile of Lodenafil in preclinical studies].
   BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b1675012#toxicology-profile-of-lodenafil-in-preclinical-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com